(S)-3-((1H-indol-3-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((1H-indol-3-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-indol-3-yl)methyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of aldehydes and indole in the presence of a catalyst such as thiamine hydrochloride. The reaction is carried out in water at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((1H-indol-3-yl)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.
Scientific Research Applications
(S)-3-((1H-indol-3-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-((1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. The morpholine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((1H-indol-3-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)azetidine: Features an azetidine ring.
Uniqueness
(S)-3-((1H-indol-3-yl)methyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1 |
InChI Key |
OBEIPTLFNWMGFT-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1COCC(N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.